molecular formula C9H10O2 B145981 3'-Methoxyacetophenone CAS No. 586-37-8

3'-Methoxyacetophenone

Cat. No.: B145981
CAS No.: 586-37-8
M. Wt: 150.17 g/mol
InChI Key: BAYUSCHCCGXLAY-UHFFFAOYSA-N
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Description

3’-Methoxyacetophenone, also known as 3-Acetylanisole, is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of acetophenone where a methoxy group is substituted at the meta position of the benzene ring. This compound is a clear, slightly yellow to slightly brown liquid and is used in various chemical applications .

Mechanism of Action

Target of Action

This compound is a derivative of acetophenone, which has been shown to elicit positive flight behavior in certain species . .

Biochemical Pathways

It’s known that secondary metabolites like 3’-methoxyacetophenone can interact with primary metabolic pathways, serving as a buffering zone into which excess carbon and nitrogen can be shunted . This interaction suggests that 3’-Methoxyacetophenone could potentially influence a variety of biochemical pathways.

Pharmacokinetics

Its physical properties such as boiling point (239-241 °c) and density (1094 g/mL at 25 °C) have been documented . These properties could influence its absorption and distribution in the body, but more research is needed to understand its pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C₆H₅OCH₃+CH₃COClAlCl₃CH₃COC₆H₄OCH₃\text{C₆H₅OCH₃} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{CH₃COC₆H₄OCH₃} C₆H₅OCH₃+CH₃COClAlCl₃​CH₃COC₆H₄OCH₃

Industrial Production Methods: In industrial settings, the production of 3’-Methoxyacetophenone often involves the use of dimethyl sulfate and bromating agents as primary raw materials. The process includes nitrification, reduction, diazotization, hydrolysis, methylation, and bromination reactions. This method is advantageous due to its high yield, low cost, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3’-Methoxybenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of 3’-Methoxyacetophenone can yield 3’-Methoxyphenylethanol.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Scientific Research Applications

3’-Methoxyacetophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is used in the manufacture of fragrances and flavoring agents

Comparison with Similar Compounds

    4’-Methoxyacetophenone: Similar structure but with the methoxy group at the para position.

    2’-Methoxyacetophenone: Methoxy group at the ortho position.

    3’-Hydroxyacetophenone: Hydroxy group instead of methoxy at the meta position.

Uniqueness: 3’-Methoxyacetophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the methoxy group provides distinct electronic and steric effects compared to its ortho and para counterparts .

Properties

IUPAC Name

1-(3-methoxyphenyl)ethanone
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InChI

InChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BAYUSCHCCGXLAY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC
Source PubChem
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID10207321
Record name 3-Methoxyacetophenone
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Molecular Weight

150.17 g/mol
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Physical Description

Pale yellow liquid; [Alfa Aesar MSDS], Liquid
Record name 3-Acetylanisole
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Vapor Pressure

0.08 [mmHg]
Record name 3-Acetylanisole
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CAS No.

586-37-8
Record name 3-Methoxyacetophenone
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Record name 3'-Methoxyacetophenone
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Record name 3-Methoxyacetophenone
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Record name 3-methoxyacetophenone
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Record name 3-METHOXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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